2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide
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Overview
Description
2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide is a complex organic compound with the molecular formula C16H17N3O2 and a molecular weight of 283.33 g/mol . This compound is characterized by the presence of an indole ring, a furan ring, and an amino group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with indole-3-acetic acid, followed by amination to introduce the amino group . The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like dimethylformamide (DMF) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted indoles, furans, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). The compound binds to the active site of EGFR, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound with a similar structure but different functional groups.
Indole-3-acetic acid: A simpler indole derivative used in plant growth regulation.
Furan-2-carbaldehyde: A precursor in the synthesis of various furan derivatives.
Uniqueness
2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide is unique due to its combination of indole and furan rings, along with an amino group, which provides a versatile platform for chemical modifications and biological interactions. This structural uniqueness contributes to its potential as a multifunctional compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-14(16(20)19-10-12-4-3-7-21-12)8-11-9-18-15-6-2-1-5-13(11)15/h1-7,9,14,18H,8,10,17H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLXKOCHDBPFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807632 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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